molecular formula C17H14BrN5O3S B2605815 3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179474-35-1

3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2605815
CAS No.: 1179474-35-1
M. Wt: 448.3
InChI Key: DTGRMTOEGAOHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide (CAS: 1179396-74-7) is a heterocyclic compound with a molecular formula of C₁₇H₁₄BrN₅O₃S and a molecular weight of 448.29 g/mol . Its structure features a triazolothiadiazine core substituted at the C3 position with a 2-methoxyphenyl group and at the C6 position with a 4-nitrophenyl moiety. The hydrobromide counterion enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S.BrH/c1-25-15-5-3-2-4-13(15)16-18-19-17-21(16)20-14(10-26-17)11-6-8-12(9-7-11)22(23)24;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGRMTOEGAOHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolo[3,4-b][1,3,4]thiadiazine derivatives with excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or methanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Caspase Activation and Apoptosis Induction

One of the most promising applications of this compound lies in its ability to activate caspases and induce apoptosis in cancer cells. Research has demonstrated that compounds of this class can effectively trigger programmed cell death, which is crucial for eliminating cancerous cells. Specifically, 3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has shown efficacy against drug-resistant cancer cells, including those from breast and prostate cancers .

Mechanism of Action

The mechanism by which this compound induces apoptosis involves the activation of the caspase cascade. Caspases are a family of cysteine proteases that play essential roles in programmed cell death. By activating these enzymes, the compound can promote cell death in neoplastic tissues that are resistant to conventional therapies. This feature makes it a potential candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Structure-Activity Relationship Studies

Chemical Modifications and Efficacy

Studies on the structure-activity relationship (SAR) of related compounds have revealed that specific substitutions on the triazole and thiadiazine rings can enhance biological activity. For instance, variations in the aryl groups attached to the triazole core can significantly affect the compound's potency against different cancer cell lines. This insight is crucial for designing more effective derivatives with improved therapeutic profiles .

Pharmacological Properties

Toxicity and Safety Profile

Initial studies indicate that 3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide exhibits a favorable safety profile in preclinical models. However, comprehensive toxicity studies are necessary to establish safe dosage ranges and potential side effects before advancing to clinical trials .

Case Studies

Several case studies have documented the effectiveness of this compound in laboratory settings:

  • Case Study 1: Breast Cancer Cells
    In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability among drug-resistant breast cancer cell lines. The mechanism was attributed to enhanced caspase activation leading to apoptosis.
  • Case Study 2: Prostate Cancer Models
    Similar results were observed in prostate cancer models where the compound induced apoptosis through caspase activation pathways. These findings support further investigation into its therapeutic potential against prostate cancer.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by targeting PARP-1 and EGFR pathways . This leads to the activation of caspases and the upregulation of pro-apoptotic genes, ultimately resulting in cell death.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Target Compound : The 2-methoxyphenyl group (C3) provides moderate electron-donating effects, while the 4-nitrophenyl (C6) is strongly electron-withdrawing. This combination may balance solubility and target binding.
  • 3-Bromophenyl Analog (): Substitution with bromine at C3 (electron-withdrawing) and 4-nitrophenyl at C6 yields a molecular weight of 416.25 g/mol . Bromine’s hydrophobic nature may enhance membrane permeability but reduce solubility compared to the methoxy group .
  • However, steric bulk could hinder binding .

Nitro Group Positioning

  • Compound 5d (): Features a 4-nitrophenyl hydrazono group but lacks the triazolothiadiazine core’s hydrobromide salt. The nitro group’s electron-withdrawing effect is critical for stabilizing charge-transfer interactions in biological targets .

Anticancer Potential

  • Trimethoxyphenyl Derivatives (): Compounds like 4g (3-(2,3,4-trimethoxyphenyl)-6-(4-methylthiophenyl)-triazolothiadiazine) show potent tubulin inhibition (IC₅₀ = 1.2 µM) due to enhanced π-π stacking from methoxy groups. The target compound’s single methoxy may reduce potency but improve selectivity .
  • p-Chlorophenyl Analog (): Substitution at C6 with p-chlorophenyl improves anticancer activity (45.44% growth inhibition in NCI-60 cell lines). The target’s 4-nitrophenyl may offer similar efficacy via nitro-mediated DNA intercalation .

Antimicrobial Activity

  • 3-Chlorophenyl Derivatives (): Exhibit broad-spectrum activity against S. aureus and E. coli (MIC = 12.5 µg/mL). The chloro group’s electronegativity likely disrupts microbial membranes, whereas the target’s methoxy group may offer milder effects .
  • Pyrazolyl-Triazolothiadiazines (): Compounds with 4-methoxyphenyl and pyrazole groups show superior antibacterial activity (MIC = 6.25 µg/mL) compared to ampicillin, suggesting nitro groups could further enhance efficacy .

Comparative Data Table

Compound (Reference) C3 Substituent C6 Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound 2-Methoxyphenyl 4-Nitrophenyl 448.29 N/A (Theoretical anticancer)
3-Bromophenyl Analog 3-Bromophenyl 4-Nitrophenyl 416.25 N/A
4g (Trimethoxyphenyl) 2,3,4-Trimethoxyphenyl 4-Methylthiophenyl 429.00 Tubulin inhibition (IC₅₀ = 1.2 µM)
5d (Hydrazono-Nitro) Ethyl-Methyl 4-Nitrophenyl 331.35 N/A
p-Chlorophenyl Derivative Aryl-Benzylidene p-Chlorophenyl ~450 (estimated) 45.44% NCI-60 cell inhibition

Biological Activity

3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a compound belonging to the class of triazolo-thiadiazines, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C₁₇H₁₅BrN₄O₂S
  • Molecular Weight : 396.29 g/mol

Pharmacological Activities

Research indicates that derivatives of triazolo-thiadiazines exhibit a range of pharmacological activities, including but not limited to:

  • Antimicrobial Activity : Studies have shown that compounds in this class can inhibit the growth of various bacterial and fungal strains.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Compounds have been noted for their ability to reduce inflammation and modulate immune responses.

The biological activities of 3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Cell Signaling Pathways : It has been suggested that this compound can influence signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

A study published in Molecules demonstrated that triazolo-thiadiazine derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis in HeLa cells with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase-3 and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Research highlighted in a review article indicated that derivatives of triazolo-thiadiazines significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The compound exhibited a dose-dependent reduction in nitric oxide (NO) production .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerIC50 = 15 µM on HeLa cells
Anti-inflammatoryInhibition of TNF-α and IL-6

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this triazolo-thiadiazine derivative, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step reactions involving cyclization of precursor thiols and substituted phenacyl bromides. For example:

Step 1: React 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-nitrofenacyl bromide in ethanol under reflux (80–90°C) for 6–8 hours .

Step 2: Use KOH as a base to promote nucleophilic substitution, forming the thiadiazine ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields ~65–75% .

Critical Factors: Excess phenacyl bromide improves yield, while elevated temperatures (>100°C) may degrade nitro groups. Confirm intermediates via 1^1H NMR (e.g., δ 8.2–8.4 ppm for aromatic protons) .

Q. Q2. How can structural characterization be systematically performed for this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography: Resolve the triazolo-thiadiazine core (bond lengths: C–S = 1.75–1.78 Å; C–N = 1.30–1.33 Å) and confirm hydrobromide salt formation via Br⁻···H–N hydrogen bonds (2.8–3.0 Å) .
  • NMR Analysis: Assign 1^1H signals for methoxy (δ 3.8–4.0 ppm) and nitroaryl protons (δ 8.1–8.3 ppm). Use 13^{13}C DEPT-135 to distinguish CH3_3 (δ 56 ppm) from quaternary carbons .
  • Elemental Analysis: Validate purity (e.g., C%: calculated 48.2%, observed 47.9%) .

Advanced Research Questions

Q. Q3. How do substituent effects (e.g., methoxy vs. nitro groups) modulate biological activity in triazolo-thiadiazines?

Methodological Answer: Design a Structure-Activity Relationship (SAR) study:

  • Antibacterial Assays: Test against S. aureus (MIC = 8–32 µg/mL) and E. coli (MIC = 16–64 µg/mL) using broth microdilution. The nitro group enhances electron-withdrawing effects, improving membrane penetration .
  • Molecular Docking: Model interactions with 14α-demethylase (PDB: 3LD6). The 4-nitrophenyl group forms π–π stacking with Phe228 (binding energy: −9.2 kcal/mol), while methoxy groups stabilize via hydrophobic contacts .
  • Data Interpretation: Correlate logP values (calculated: 2.8) with activity; higher lipophilicity improves Gram-positive efficacy .

Q. Q4. What computational strategies resolve contradictions in experimental vs. predicted physicochemical properties?

Methodological Answer: Address discrepancies using hybrid methods:

  • Solubility Conflicts: Experimental solubility (DMSO: 12 mg/mL) vs. COSMO-RS prediction (8 mg/mL). Re-evaluate using Hansen solubility parameters (δd = 18.1, δp = 12.4) to identify optimal solvents (e.g., DMF > DMSO) .
  • pKa Discrepancies: Experimental pKa (4.1) vs. Marvin prediction (3.8). Perform potentiometric titration in 0.15 M KCl to refine protonation states .

Q. Q5. How can regioselectivity challenges in triazolo-thiadiazine synthesis be mitigated?

Methodological Answer: Optimize reaction control:

  • Kinetic vs. Thermodynamic Control: At 60°C, the 1,3,4-thiadiazine isomer dominates (95% yield), while >100°C favors undesired byproducts. Monitor via TLC (Rf = 0.5 in 3:7 EtOAc/hexane) .
  • Catalytic Additives: Use 5 mol% KI to enhance bromide displacement efficiency, reducing side-product formation (<5%) .

Experimental Design & Data Analysis

Q. Q6. What protocols validate the compound’s antifungal mechanism via lanosterol 14α-demethylase inhibition?

Methodological Answer:

Enzyme Assay: Measure IC50_{50} using recombinant CYP51 (0.5 µg/mL) and lanosterol substrate. Monitor NADPH depletion at 340 nm (IC50_{50} = 1.2 µM) .

Sterol Analysis: Treat C. albicans cultures and extract sterols via hexane. GC-MS quantifies ergosterol depletion (85% at 10 µM) .

Resistance Studies: Serial passage in sub-MIC concentrations; mutations in ERG11 (e.g., Y132H) confirm target specificity .

Q. Q7. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

Methodological Answer:

  • Metabolic Stability: Assess hepatic microsomal degradation (t1/2_{1/2} = 45 min in mouse S9 fraction). Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to improve bioavailability .
  • Toxicity Profiling: Compare IC50_{50} in HEK293 (non-toxic >50 µM) vs. primary hepatocytes (toxic at 20 µM). Use transcriptomics to identify off-target pathways (e.g., oxidative stress) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.